Dichlorotetrakis(pyridine)ruthenium
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Overview
Description
Dichlorotetrakis(pyridine)ruthenium is a coordination compound with the formula [RuCl2(C5H5N)4] It is known for its distinctive structure, where a ruthenium center is coordinated to two chloride ions and four pyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorotetrakis(pyridine)ruthenium can be synthesized through the reaction of ruthenium trichloride with pyridine in methanol. The reaction mixture is typically stirred at elevated temperatures, followed by slow evaporation of the solvent to yield the desired product. The reaction conditions are as follows:
Reactants: Ruthenium trichloride (RuCl3·3H2O) and pyridine (C5H5N)
Solvent: Methanol (CH3OH)
Temperature: 50°C
Reaction Time: 10 minutes
Isolation: Slow evaporation of the solvent to obtain crystalline trans-[RuCl2(C5H5N)4] as brown, needle-shaped crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions and ensure the purity of the reactants and solvents.
Chemical Reactions Analysis
Types of Reactions
Dichlorotetrakis(pyridine)ruthenium undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ligands can be substituted by other ligands, such as phosphines or amines.
Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation and reduction, changing its oxidation state and coordination environment.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of excess ligand (e.g., phosphine) in an inert atmosphere.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Often involve reducing agents like sodium borohydride (NaBH4) or hydrazine (N2H4).
Major Products Formed
Substitution Products: Complexes with different ligands replacing pyridine.
Oxidation Products: Higher oxidation state ruthenium complexes.
Reduction Products: Lower oxidation state ruthenium complexes.
Scientific Research Applications
Dichlorotetrakis(pyridine)ruthenium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials and as a precursor for other ruthenium-based compounds.
Mechanism of Action
The mechanism of action of dichlorotetrakis(pyridine)ruthenium involves its ability to coordinate with various biological molecules. The ruthenium center can interact with DNA, proteins, and enzymes, leading to potential therapeutic effects. The compound’s antimicrobial activity is attributed to its interaction with the ATPase subunit of bacterial enzymes, inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
Dichlorotetrakis(triphenylphosphine)ruthenium: Similar structure but with triphenylphosphine ligands instead of pyridine.
Dichlorotetrakis(dimethylsulfoxide)ruthenium: Contains dimethylsulfoxide ligands instead of pyridine.
Dichlorotetrakis(amine)ruthenium: Features amine ligands in place of pyridine.
Uniqueness
Dichlorotetrakis(pyridine)ruthenium is unique due to its specific coordination environment and the properties imparted by the pyridine ligands. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C20H20Cl2N4Ru |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
dichlororuthenium;pyridine |
InChI |
InChI=1S/4C5H5N.2ClH.Ru/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
InChI Key |
JBTUIBRMCIMKPI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ru]Cl |
Origin of Product |
United States |
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